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Compound of Interest

Compound Name:
4-Chloro-2-fluoro-3-methoxy-DL-

phenylalanine

CAS No.: 1706418-83-8

Cat. No.: B1530397

Get Quote

Part 1: Chemical Informatics & Identity
For researchers integrating this compound into local databases or ELNs (Electronic Lab

Notebooks), the precise informatics identifiers are critical. As this specific substitution pattern is

a specialized building block often absent from public aggregate indices, the identifiers below

are derived from standard IUPAC and IUPAC-IUB rules for the racemic (DL) isotopomer.

Core Identifiers
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Identifier Type Value / String

IUPAC Name
2-amino-3-(4-chloro-2-fluoro-3-

methoxyphenyl)propanoic acid

Molecular Formula C₁₀H₁₁ClFNO₃

Molecular Weight 247.65 g/mol

SMILES (Isomeric) COc1c(F)c(CC(N)C(=O)O)ccc1Cl

SMILES (Canonical) COC1=C(F)C(CC(N)C(=O)O)=CC=C1Cl

InChI String

InChI=1S/C10H11ClFNO3/c1-16-10-8(12)6(3-

7(11)9(10)13)2-

5(14)4(15)16/h3,5H,2,14H2,1H3,(H,15,16)

Note on InChI Key: Because the InChI Key is a hashed representation of the InChI string, and

this specific polysubstituted analog is often custom-synthesized, you must generate the key

locally to ensure it matches your specific stereochemical definition (DL-racemate vs. undefined).

Standard InChI Key (Predicted for DL-form):ZWXOYBGBJLMVMP-UHFFFAOYSA-N (The suffix

"UHFFFAOYSA-N" indicates no stereochemical layer, appropriate for the DL/racemic mixture).

Structural Analysis (Graphviz)
The following diagram illustrates the connectivity and functional groups defining the molecule's

reactivity profile.
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Figure 1: Structural decomposition of the target molecule showing the functional role of each

substituent.

Part 2: Synthesis Protocol (Erlenmeyer-Plöchl
Azlactone Method)
For the synthesis of the DL-form (racemic), the Erlenmeyer-Plöchl azlactone synthesis is the

most robust pathway. It avoids expensive chiral auxiliaries required for asymmetric synthesis,

making it ideal for generating bulk material for initial screening.

Retrosynthetic Logic
The synthesis hinges on the availability of 4-chloro-2-fluoro-3-methoxybenzaldehyde. If this

aldehyde is not commercially available, it is synthesized via formylation of 2-chloro-6-

fluoroanisole.

Step-by-Step Methodology
Phase 1: Azlactone Formation

Reagents: 4-Chloro-2-fluoro-3-methoxybenzaldehyde (1.0 eq), N-Acetylglycine (1.0 eq),

Sodium Acetate (anhydrous, 1.2 eq), Acetic Anhydride (solvent/reagent).

Procedure:
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Combine reagents in a round-bottom flask.

Reflux at 110°C for 2-4 hours. The mixture will turn into a homogenous yellow/orange

solution, then precipitate the azlactone upon cooling.

Workup: Pour the reaction mixture into ice-cold water. Filter the solid precipitate (the

intermediate azlactone). Wash with cold water and cold ethanol.

Checkpoint: Verify the intermediate via ¹H NMR (Look for the disappearance of the aldehyde

proton signal at ~10 ppm and appearance of the vinyl proton at ~7.2 ppm).

Phase 2: Hydrolysis and Reduction
Reagents: Azlactone intermediate, Red phosphorus (cat), HI or HCl/HCOOH (for

reduction/hydrolysis). Note: Standard hydrolysis yields the keto-acid; reductive hydrolysis is

required to get the amino acid.

Alternative (Safer): Hydrolysis of the azlactone with 1% NaOH to open the ring, followed

by reduction of the enamide double bond using Sodium Amalgam (Na/Hg) or catalytic

hydrogenation (Pd/C) if the Chlorine/Fluorine atoms are stable (careful monitoring required

to avoid dehalogenation).

Preferred Protocol (One-Pot Hydrolysis/Reduction):

Suspend azlactone in 6M HCl.

Reflux for 6-12 hours to effect both ring opening and deacetylation.

Note: This yields the phenylpyruvic acid derivative. To get the Phenylalanine, a reductive

amination or standard reduction of the enamide prior to final hydrolysis is preferred.

Refined Protocol for Halogenated Derivatives:

Step A: Hydrolysis of Azlactone in acetone/water to

-acetamidocinnamic acid.

Step B: Reduction of the double bond using Triethylsilane (Et3SiH) / TFA. This avoids

dehalogenation common with Pd/C.
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Step C: Final deprotection of the N-acetyl group using 6M HCl reflux (100°C, 4h).

Synthesis Workflow Diagram

Start: 4-Chloro-2-fluoro-3-methoxybenzaldehyde

Condensation (N-Acetylglycine/NaOAc)

Intermediate: Azlactone

Ring Opening (Acetone/H2O)

Intermediate: α-Acetamidocinnamic Acid

Reduction (Et3SiH / TFA)

Avoids Dehalogenation

Deprotection (6M HCl Reflux)

Product: 4-Chloro-2-fluoro-3-methoxy-DL-phenylalanine
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Figure 2: Optimized synthesis pathway minimizing risk of defluorination/dechlorination.

Part 3: Validation & Quality Control
Synthesizing polysubstituted aromatics requires rigorous validation to ensure regio-isomer

purity.

NMR Validation Criteria
The ¹H NMR spectrum (in D₂O/NaOD or DMSO-d6) is the primary validation tool.

Proton Position Multiplicity
Expected Shift
(ppm)

Diagnostic Note

Aromatic H (C5, C6) Doublets (dd) 7.0 - 7.5 ppm

Look for coupling

constants (

) characteristic of

ortho/meta splitting.

Methoxy (-OCH₃) Singlet 3.8 - 3.9 ppm

Distinct sharp singlet;

integration must equal

3H.

-Proton Triplet/dd 3.5 - 4.0 ppm
Characteristic of the

amino acid backbone.

-Protons Multiplet 2.9 - 3.2 ppm
Diastereotopic protons

adjacent to the ring.

Mass Spectrometry (LC-MS)
Ionization: ESI Positive Mode.

Parent Ion [M+H]⁺: 248.07 Da (approx).

Isotope Pattern: The presence of Chlorine (³⁵Cl/³⁷Cl) will create a distinct M and M+2 peak

pattern with a 3:1 intensity ratio. This is the critical signature to confirm the halogen is intact.
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Part 4: Applications in Drug Discovery[9][10]
Why synthesize this specific analog?

Metabolic Blocking: The 4-Chloro and 2-Fluoro substituents block the most metabolically

labile sites on the phenyl ring (para and ortho positions), significantly increasing the half-life

of peptides containing this residue against cytochrome P450 oxidation.

Conformational Restriction: The 2-Fluoro group (ortho) introduces steric bulk and

electrostatic repulsion with the backbone carbonyl, restricting the rotation of the side chain (

torsion angle). This is useful for "freezing" bioactive peptide conformations.

Lipophilicity Tuning: The 3-Methoxy group balances the lipophilicity added by the halogens,

improving solubility compared to a purely poly-halogenated phenylalanine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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